molecular formula C13H21BN2O2 B1395824 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1334171-28-6

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1395824
M. Wt: 248.13 g/mol
InChI Key: POHAFGQAIGIQLG-UHFFFAOYSA-N
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Description

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (EPB) is a boronic acid derivative. It has a molecular formula of C13H21BN2O2 and a molecular weight of 248.13 g/mol .


Molecular Structure Analysis

The molecular structure of EPB consists of a phenylboronic acid group attached to a 4-ethylpiperazine group via a methylene bridge. The SMILES string for this compound is CN1CCN(CC1)Cc2ccc(cc2)B(O)O .

Scientific Research Applications

Applications in Synthesis and Drug Development

Phenylboronic acids and their derivatives, like "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid," play a crucial role in organic synthesis and drug development due to their unique chemical properties. For instance, a practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory drugs, was developed by using phenylboronic acid in a cross-coupling reaction, highlighting the utility of phenylboronic acid derivatives in pharmaceutical manufacturing (Qiu et al., 2009).

Biomedical Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been recognized for their biological activity and potential in clinical trials. These compounds exhibit a wide range of applications, from serving as building blocks in organic synthesis to displaying significant biological activities. Certain benzoxaboroles are under clinical trials due to their potential therapeutic effects, demonstrating the broad applicability of phenylboronic acid derivatives in medicine and biotechnology (Adamczyk-Woźniak et al., 2009).

Drug Delivery Systems

Phenylboronic acid derivatives have been utilized in developing pH- and sugar-sensitive layer-by-layer films and microcapsules for targeted drug delivery. This innovative application allows for the controlled release of drugs in response to specific biological conditions, such as changes in pH or sugar levels, offering new avenues for treating diabetes and other conditions where precise control over drug release is critical (Sato et al., 2011).

Electrochemical Biosensors

Recent progress in developing electrochemical biosensors based on phenylboronic acid and its derivatives has shown promise for detecting biomolecules, including glucose. These biosensors exploit the selective binding properties of phenylboronic acid to diols, enabling the sensitive and selective detection of glucose, glycoproteins, and other biologically relevant compounds. This application is particularly relevant for managing diabetes through non-enzymatic glucose monitoring, showcasing the versatility of phenylboronic acid derivatives in bioanalytical chemistry (Anzai, 2016).

properties

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAFGQAIGIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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